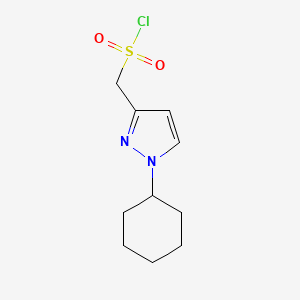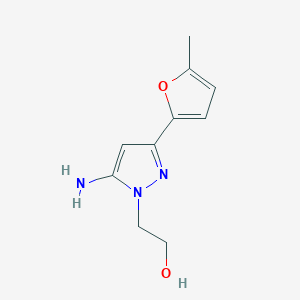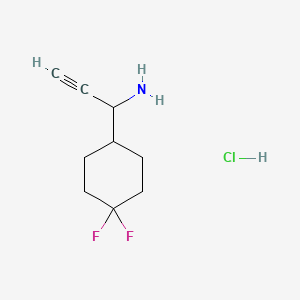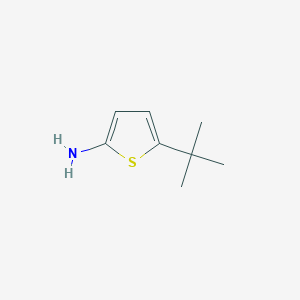
2-Amino-5-(tert-butyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butylthiophen-2-amine is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. This compound features a thiophene ring substituted with a tert-butyl group at the 5-position and an amine group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butylthiophen-2-amine can be achieved through several methods, including:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives.
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of catalytic processes and high-throughput synthesis techniques to ensure efficiency and scalability. The specific conditions for the industrial synthesis of 5-tert-butylthiophen-2-amine would depend on the desired purity and yield.
Types of Reactions:
Oxidation: 5-tert-Butylthiophen-2-amine can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
5-tert-Butylthiophen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-tert-butylthiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Thiophene: The parent compound of 5-tert-butylthiophen-2-amine, lacking the tert-butyl and amine substituents.
2-Aminothiophene: Similar structure but without the tert-butyl group.
5-tert-Butylthiophene: Lacks the amine group.
Uniqueness: 5-tert-Butylthiophen-2-amine is unique due to the presence of both the tert-butyl and amine groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and unique applications in material science.
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
5-tert-butylthiophen-2-amine |
InChI |
InChI=1S/C8H13NS/c1-8(2,3)6-4-5-7(9)10-6/h4-5H,9H2,1-3H3 |
InChI Key |
COEGWUNUGDLLMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


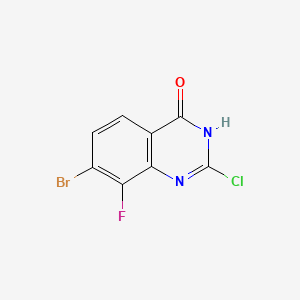
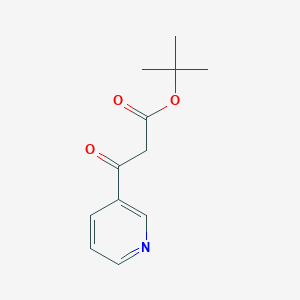
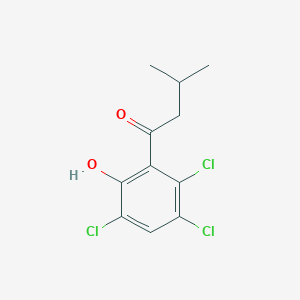
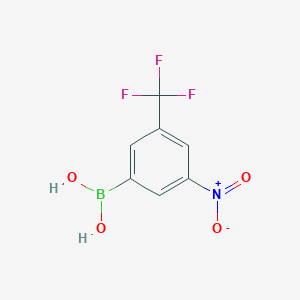
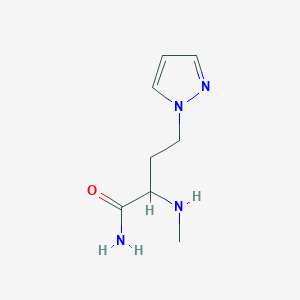
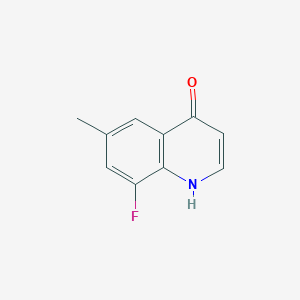
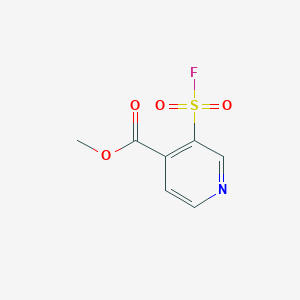
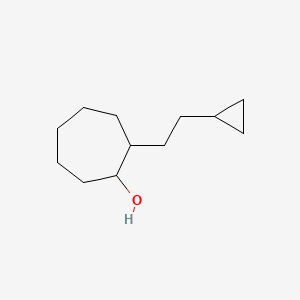
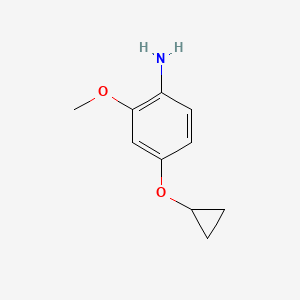

![tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13635124.png)
